molecular formula C10H20N2O2 B7916221 1-{3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone

1-{3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone

Cat. No.: B7916221
M. Wt: 200.28 g/mol
InChI Key: KJUZTEXCPBSFLP-UHFFFAOYSA-N
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Description

1-{3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone is a piperidine-derived compound featuring a ketone group at the 1-position and a substituted amino group at the 3-position of the piperidine ring. The substituent comprises a methyl group and a 2-hydroxyethyl chain, conferring both hydrophilic and lipophilic properties. This structural motif is common in pharmaceutical intermediates and bioactive molecules, particularly in CNS-targeting agents due to piperidine's prevalence in neurotransmitter analogs .

Properties

IUPAC Name

1-[3-[2-hydroxyethyl(methyl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(14)12-5-3-4-10(8-12)11(2)6-7-13/h10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUZTEXCPBSFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone typically involves the reaction of piperidine derivatives with hydroxyethyl and methylamino groups under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-{3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

1-{3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methylamino groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitutions

Compound Name Piperidine Substituent (Position 3) Key Functional Groups Molecular Formula References
Target Compound (2-Hydroxyethyl)-methyl-amino Hydroxyethyl, methyl, ketone C10H19N2O2* -
(S)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone (2-Nitrophenylamino)methyl Nitrophenyl, methyl, ketone C14H18N4O3
1-(3-{[(2-Aminoethyl)(cyclopropyl)amino]methyl}-piperidin-1-yl)ethanone (2-Aminoethyl)(cyclopropyl)amino-methyl Cyclopropyl, aminoethyl, ketone C13H24N3O
Piperacetazine 4-(2-Hydroxyethyl)piperidin-1-yl (via propyl linker) Hydroxyethyl, phenothiazine, ketone C23H29N3O2S
1-((S)-3-Methylamino-piperidin-1-yl)-ethanone Methylamino Methyl, ketone C8H16N2O

*Calculated based on structural analysis.

Key Observations :

  • Positional Isomerism : The target compound’s substituent at the 3-position contrasts with Piperacetazine’s 4-(2-hydroxyethyl) group , which may alter receptor binding due to spatial differences.
  • Hydrophilicity: The 2-hydroxyethyl group enhances water solubility compared to analogues like 1-((S)-3-Methylamino-piperidin-1-yl)-ethanone, which lacks hydroxylation .
  • Pharmacological Implications: Piperacetazine’s phenothiazine core confers antipsychotic activity , whereas the target compound’s simpler structure may favor different bioactivity profiles.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 199.27 0.2 1 (OH) 3
1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone 200.28 -0.6 1 (NH2) 3
1-((S)-3-Methylamino-piperidin-1-yl)-ethanone 156.22 0.5 1 (NH) 2

*Predicted using XLogP3 .

Key Observations :

  • The target compound’s LogP (0.2) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • The hydroxyethyl group increases hydrogen-bonding capacity compared to methylamino analogues .

Pharmacological and Functional Comparisons

  • Receptor Affinity: Piperacetazine’s phenothiazine moiety targets dopamine receptors , while the target compound’s lack of aromatic systems may shift activity toward adrenergic or sigma receptors.
  • Bioavailability: The hydroxyethyl group could improve oral absorption relative to 1-(3-(4-chlorobenzoyl)piperidin-1-yl)ethanone, which has a bulky aryl substituent .

Biological Activity

1-{3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of a piperidine ring and a hydroxylated ethyl side chain, which may influence its interaction with biological targets. This article aims to summarize the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The inhibition concentration (IC50) values for these compounds ranged from 2.43 to 14.65 μM, indicating promising selectivity against cancerous cells compared to non-cancerous cells .

Table 1: Cytotoxic Activity of Piperidine Derivatives

Compound NameCancer Cell LineIC50 (μM)
Compound AMDA-MB-2312.43
Compound BHepG24.98
Compound CLLC-PK1>20

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies have shown that similar compounds can enhance caspase activity and cause morphological changes in cancer cells, suggesting that they may act as microtubule-destabilizing agents .

Study on Apoptosis Induction

A specific study evaluated the effects of a related piperidine compound on MDA-MB-231 cells, revealing that treatment with the compound at concentrations as low as 1.0 μM resulted in significant apoptosis induction, evidenced by increased caspase-3 activity (1.33–1.57 times) at 10.0 μM . This study underscores the potential of piperidine derivatives in cancer therapeutics.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential and safety profile of new compounds. Although specific in vivo data for this compound is limited, related compounds have shown favorable results in animal models, indicating that further research could elucidate its efficacy and safety.

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